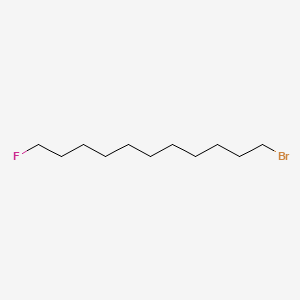

1-Bromo-11-fluoroundecane

Beschreibung

Significance of Linear Fluoroalkyl and Bromoalkyl Systems in Chemical Synthesis

The incorporation of fluorine and bromine into linear alkyl systems provides chemists with powerful tools for molecular design and synthesis.

The fluoroalkyl group is a key structural motif in modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of the fluorine atom can alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's metabolic stability and lipophilicity, which are crucial parameters in drug design. Terminal fluoroalkyl chains are also known to have a significant impact on the surface properties of materials, often leading to low surface energy and hydrophobicity.

The bromoalkyl group , on the other hand, serves as a versatile functional handle in a wide array of chemical transformations. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, such as amines, alcohols, and thiols. Bromoalkanes are also important precursors for the formation of organometallic reagents, like Grignard reagents, which are fundamental in the construction of new carbon-carbon bonds.

Overview of Dihaloalkanes in Synthetic Methodology

Dihaloalkanes, which possess two halogen atoms, are particularly useful building blocks in synthetic organic chemistry. When the two halogens are located at the ends of a carbon chain, as in α,ω-dihaloalkanes, they can be used to construct macrocycles and polymers. For instance, the reaction of an α,ω-dihaloalkane with a dinucleophile can lead to the formation of a cyclic compound through intramolecular cyclization. Alternatively, intermolecular polymerization can occur to produce long-chain polymers.

The differential reactivity of two different halogen atoms within the same molecule, as in 1-Bromo-11-fluoroundecane, allows for selective and sequential reactions. This "heterobifunctional" nature is highly desirable in multi-step syntheses, where one end of the molecule can be reacted while the other remains protected or inert, to be functionalized in a subsequent step. This selective reactivity is crucial for the controlled synthesis of complex molecules. For example, the bromo-end can undergo nucleophilic substitution or form a Grignard reagent, while the more robust fluoro-end remains intact for later transformations.

Research Context of this compound within Long-Chain Haloalkanes

While specific research focusing exclusively on this compound is limited, its structural features place it in the context of several important areas of chemical research. As a long-chain α,ω-heterodihaloalkane, it is a prime candidate for use as a molecular linker in the synthesis of complex architectures.

One potential application is in the field of self-assembled monolayers (SAMs) . Long-chain alkanes with functional end groups are known to form ordered, two-dimensional structures on various substrates. researchgate.net The distinct properties of the bromo and fluoro termini of this compound could be exploited to create bifunctional surfaces with unique wetting, adhesive, or electronic properties.

Furthermore, this compound could serve as a precursor for the synthesis of a variety of bifunctional molecules . For example, the bromo group could be converted to a thiol for anchoring to a gold surface, while the terminal fluorine could be used to tune the surface properties of the resulting monolayer. Alternatively, the bromo group could be substituted with a reactive group for bioconjugation, while the fluoroalkyl chain provides a lipophilic tail.

Below are tables detailing the properties of this compound and related compounds for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂BrF |

| Molecular Weight | 253.20 g/mol |

| CAS Number | 463-33-2 |

Table 2: Properties of Related Undecane (B72203) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromoundecane | C₁₁H₂₃Br | 235.20 | 259.2 at 760 mmHg guidechem.com |

| 1-Fluoroundecane | C₁₁H₂₃F | 174.30 | Not available |

| 11-Bromo-1-undecene | C₁₁H₂₁Br | 233.19 | 149-150 at 35 mmHg sigmaaldrich.com |

| 11-Bromo-1-undecanol | C₁₁H₂₃BrO | 255.20 | Not applicable (solid) |

This table provides context by showing the properties of similar undecane chains with different functional groups.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-11-fluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFLARUCPXGAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCF)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196799 | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-33-2 | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 11 Fluoroundecane and Analogous Compounds

Strategies for Carbon-Halogen Bond Formation in Long-Chain Alkanes

The formation of carbon-halogen bonds in linear alkanes is a fundamental transformation in organic synthesis. The methods employed for introducing bromine and fluorine differ significantly due to the distinct reactivities of these halogens.

Introduction of Bromine Functionality onto Undecane (B72203) Scaffolds

The introduction of a bromine atom onto an undecane scaffold can be effectively achieved through free-radical bromination. This method is particularly useful for functionalizing alkanes, which are generally unreactive.

Photochemical Bromination:

Photochemical bromination is a classic and effective method for the halogenation of alkanes. The reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of the bromine-bromine bond upon exposure to ultraviolet (UV) light. This generates bromine radicals, which then abstract a hydrogen atom from the alkane chain to form an alkyl radical. The alkyl radical subsequently reacts with a molecule of bromine to yield the bromoalkane and a new bromine radical, thus propagating the chain.

For a long-chain alkane like undecane, photochemical bromination can lead to a mixture of constitutional isomers, as the bromine radical can abstract a hydrogen atom from any of the carbon atoms in the chain. However, the reaction can be directed towards the terminal position to some extent by controlling the reaction conditions. For instance, using a non-polar solvent can favor the formation of the primary bromoalkane. Studies on the photochemical bromination of similar long-chain alkanes have demonstrated the feasibility of this approach, with yields varying based on the specific conditions employed.

A general representation of the photochemical bromination of undecane is as follows:

CH3(CH2)9CH3 + Br2 --(hv)--> CH3(CH2)9CH2Br + HBr + other isomers

| Reactant | Reagent | Conditions | Major Product | Reference |

| Undecane | Bromine (Br2) | UV irradiation | 1-Bromoundecane and other isomeric bromoundecanes | General Alkane Halogenation Principles |

Introduction of Fluorine Functionality onto Undecane Scaffolds

The introduction of fluorine into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. Several methods have been developed for the fluorination of alkanes and their derivatives, each with its own advantages and limitations.

Nucleophilic fluorination is a common method for introducing fluorine, which involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is particularly relevant for the synthesis of 1-bromo-11-fluoroundecane, where a precursor such as 11-bromo-1-undecanol can be utilized. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophilic fluoride source.

Alkali Metal Fluorides:

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common sources of nucleophilic fluoride. However, their low solubility in organic solvents and the high lattice energy of the salts can limit their reactivity. To overcome these challenges, various strategies have been developed:

Phase-Transfer Catalysis: Crown ethers, such as 18-crown-6, can be used to complex the alkali metal cation, thereby increasing the "nakedness" and nucleophilicity of the fluoride anion in the organic phase.

Ionic Liquids: Ionic liquids can serve as both the solvent and a promoter for nucleophilic fluorination, enhancing the solubility and reactivity of alkali metal fluorides.

Tertiary Alcohols as Reaction Media: The use of tertiary alcohols as a reaction medium has been shown to significantly enhance the reactivity of alkali metal fluorides in nucleophilic fluorination reactions. This is attributed to hydrogen bonding interactions that activate the fluoride ion and stabilize the transition state.

A typical reaction scheme for the nucleophilic fluorination of an 11-bromoundecyl derivative is as follows:

Br(CH2)10CH2-LG + MF --(catalyst/solvent)--> Br(CH2)10CH2F + M-LG

Where LG is a leaving group (e.g., OTs, OMs) and MF is an alkali metal fluoride.

| Substrate | Fluorinating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 11-Bromoundecyl tosylate | Cesium Fluoride (CsF) | t-BuOH | This compound | Moderate to Good | General Nucleophilic Fluorination Principles |

| 11-Bromoundecyl mesylate | Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | This compound | Moderate | General Nucleophilic Fluorination Principles |

Radical fluorination offers an alternative approach to introduce fluorine into alkane chains, often with different selectivity compared to nucleophilic methods. These methods typically involve the generation of an alkyl radical, which is then trapped by a fluorine atom source.

Electrophilic N-F Reagents:

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used as sources of "electrophilic" fluorine, but they can also act as fluorine atom transfer agents to alkyl radicals.

A general pathway for radical fluorination involves the generation of an undecyl radical from a suitable precursor, followed by reaction with the N-F reagent. For instance, a carboxylic acid derivative can undergo decarboxylation to form an alkyl radical, which is then fluorinated.

| Precursor | Fluorinating Agent | Conditions | Product | Yield | Reference |

| Dodecanoic acid derivative | Selectfluor® / Ag(I) catalyst | Photochemical or Thermal | 1-Fluoroundecane | Moderate | Radical Fluorination of Carboxylic Acids |

| 1-Bromoundecane | N-Fluorobenzenesulfonimide (NFSI) | Radical initiator | 1-Bromo-n-fluoroundecanes (isomeric mixture) | Variable | General Radical Fluorination |

The introduction of the positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 110 min) is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled this compound would render it a potential PET probe.

Nucleophilic Radiofluorination:

The most common method for ¹⁸F-labeling is nucleophilic substitution with [¹⁸F]fluoride. This is typically produced as an aqueous solution from a cyclotron and requires careful drying and activation. The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex (K/K2.2.2) or a tetraalkylammonium salt.

For the synthesis of [¹⁸F]-1-bromo-11-fluoroundecane, a suitable precursor would be an 11-bromo-undecane derivative with a good leaving group at the 1-position, such as a tosylate or nosylate.

| Precursor | Radiofluorinating Agent | Conditions | Product | Radiochemical Yield (RCY) | Reference |

| 11-Bromoundecyl tosylate | K[¹⁸F]F/K2.2.2 | Acetonitrile, heat | [¹⁸F]-1-Bromo-11-fluoroundecane | Moderate to High | General Radiofluorination Principles |

| 11-Bromoundecyl nosylate | [¹⁸F]TBAF | DMSO, heat | [¹⁸F]-1-Bromo-11-fluoroundecane | Moderate to High | General Radiofluorination Principles |

Multistep Synthesis Routes for Dihaloalkanes

The synthesis of a dihaloalkane with two different halogens, such as this compound, necessitates a multistep approach that allows for the selective introduction of each halogen. A common strategy involves starting with a bifunctional precursor that can be selectively modified at each end.

A plausible synthetic route for this compound could start from 11-bromo-1-undecanol. This commercially available starting material already possesses the bromo functionality at one end of the undecane chain. The remaining task is to convert the primary alcohol at the other end into a fluoro group.

The synthetic sequence would be as follows:

Activation of the Hydroxyl Group: The primary alcohol in 11-bromo-1-undecanol is a poor leaving group. Therefore, it needs to be converted into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form the corresponding tosylate or mesylate ester.

Br(CH2)10CH2OH + TsCl --(Pyridine)--> Br(CH2)10CH2OTs

Nucleophilic Fluorination: The resulting 11-bromoundecyl tosylate is then subjected to nucleophilic fluorination. As discussed in section 2.1.2.1, this can be carried out using an alkali metal fluoride, often with a phase-transfer catalyst to enhance the reactivity of the fluoride ion.

Br(CH2)10CH2OTs + KF --(18-crown-6)--> Br(CH2)10CH2F

This two-step sequence provides a reliable method for the synthesis of this compound from a readily available precursor. The choice of fluorinating agent and reaction conditions in the second step can be optimized to maximize the yield and purity of the final product.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 11-Bromo-1-undecanol | Tosyl chloride, Pyridine | 11-Bromoundecyl tosylate | Activation of the hydroxyl group |

| 2 | 11-Bromoundecyl tosylate | Potassium fluoride, 18-crown-6 | This compound | Introduction of fluorine via nucleophilic substitution |

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low in multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient for complex molecules. | May require more complex planning and synthesis of individual fragments. |

Stereoselective Synthesis Considerations

For the specific synthesis of this compound, stereoselectivity is not a primary concern as the target molecule does not possess any chiral centers. The carbon atoms where the bromine and fluorine atoms are attached are primary carbons (C1 and C11), and therefore not stereogenic.

However, in the synthesis of analogous compounds with halogen atoms at secondary or tertiary positions, stereoselective synthesis would be a critical consideration. The reactions employed to introduce the halogen atoms, such as nucleophilic substitution or free-radical halogenation, would need to be carefully chosen and controlled to achieve the desired stereochemistry. For instance, SN2 reactions proceed with inversion of configuration, while SN1 reactions typically lead to a racemic mixture.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of any synthetic route to this compound. Key parameters that require careful consideration include temperature, reaction time, solvent, and the choice of reagents and catalysts.

For instance, in the synthesis of 11-bromoundecanoic acid, a potential precursor, the anti-Markovnikov addition of hydrogen bromide to undecenoic acid is a key step. This reaction is typically initiated by peroxides, and the concentration of the initiator, along with the reaction temperature, must be carefully controlled to favor the desired free-radical pathway and prevent unwanted side reactions.

Similarly, in the subsequent conversion of a bromo-intermediate to a fluoro-intermediate via a halide exchange reaction (such as the Swarts reaction), the choice of the fluorinating agent (e.g., AgF, Hg2F2, SbF3), solvent, and temperature will significantly impact the efficiency of the reaction. iitk.ac.inbyjus.com The Swarts reaction is a nucleophilic substitution where a chloride or bromide is replaced by fluoride, often using heavy metal fluorides. byjus.com Optimization of these parameters helps to maximize the yield of the desired fluoroalkane and minimize the formation of elimination byproducts.

Table of Key Reaction Optimizations:

| Reaction | Key Parameters to Optimize | Desired Outcome |

| Free-Radical Bromination | Initiator concentration, temperature, solvent | High yield of terminal bromide, minimal side products |

| Halide Exchange (Fluorination) | Fluorinating agent, temperature, reaction time, solvent | Efficient conversion to the fluoride, suppression of elimination reactions |

| Hunsdiecker Reaction | Purity of silver salt, reaction temperature, solvent | High yield of the alkyl bromide, prevention of ester formation |

Precursors and Starting Materials in this compound Synthesis

Undecane-based Precursors (e.g., Undecyl Derivatives, Alkenes)

A variety of undecane-based precursors can be utilized for the synthesis of this compound. These precursors already possess the required eleven-carbon backbone, simplifying the synthetic process.

Undecenoic Acid: This is a readily available starting material. The terminal double bond allows for the anti-Markovnikov addition of HBr to introduce a bromine atom at the C11 position, forming 11-bromoundecanoic acid. google.com

Undecane-1,11-diol: This diol provides hydroxyl groups at both ends of the carbon chain. smolecule.comnih.gov These hydroxyl groups can be converted to leaving groups, such as tosylates or mesylates, and subsequently displaced by bromide and fluoride ions. Alternatively, they can be directly converted to halides using appropriate reagents.

11-Bromo-1-undecanol: This commercially available compound is a valuable precursor, as one of the halogen atoms is already in place. chemicalbook.comnih.govsigmaaldrich.comjaydevchemicals.com The remaining hydroxyl group can then be converted to a fluorine atom.

Table of Undecane-based Precursors:

| Precursor | Chemical Formula | Key Features |

| Undecenoic Acid | C11H20O2 | Terminal double bond for functionalization. |

| Undecane-1,11-diol | C11H24O2 | Terminal hydroxyl groups for conversion to halides. smolecule.comnih.gov |

| 11-Bromo-1-undecanol | C11H23BrO | One terminal bromine atom already present. chemicalbook.comnih.govsigmaaldrich.comjaydevchemicals.com |

Fluoroalkyl and Bromoalkyl Halide Intermediates

Throughout the synthesis of this compound, various fluoroalkyl and bromoalkyl halide intermediates will be formed. The specific intermediates will depend on the chosen synthetic route.

For example, a linear synthesis starting from undecane-1,11-diol might first involve the conversion of one hydroxyl group to a bromide, yielding 11-bromo-1-undecanol. chemicalbook.comnih.govsigmaaldrich.comjaydevchemicals.com This intermediate would then be subjected to fluorination to replace the remaining hydroxyl group, or a derivative thereof, with fluorine.

Alternatively, a route involving 11-bromoundecanoic acid could proceed through a Hunsdiecker reaction. In this reaction, the silver salt of the carboxylic acid is treated with bromine to yield a bromoalkane with one fewer carbon atom. wikipedia.orgadichemistry.comalfa-chemistry.com However, for the synthesis of this compound, a more likely pathway would involve the reduction of the carboxylic acid to an alcohol, followed by conversion to a bromide.

A key fluoroalkyl intermediate would be 11-fluoro-1-undecanol, which could be synthesized from 11-bromo-1-undecanol via a halide exchange reaction. This intermediate could then be converted to the final product by replacing the hydroxyl group with a bromine atom.

Table of Potential Intermediates:

| Intermediate | Chemical Formula | Role in Synthesis |

| 11-Bromoundecanoic Acid | C11H21BrO2 | Precursor to be functionalized at the carboxylic acid end. |

| 1,11-Dibromoundecane | C11H22Br2 | Precursor for selective halide exchange to introduce fluorine. sigmaaldrich.comnist.govnih.gov |

| 11-Fluoro-1-undecanol | C11H23FO | Intermediate where the fluorine atom has been introduced. |

Reaction Mechanisms and Reactivity of 1 Bromo 11 Fluoroundecane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions involve the replacement of a leaving group (a halogen in this case) by a nucleophile. The primary structure of the alkyl halide at both ends of 1-bromo-11-fluoroundecane strongly favors the S(_N)2 mechanism over the S(_N)1 pathway. masterorganicchemistry.comyoutube.com The S(_N)1 mechanism requires the formation of a carbocation intermediate, and primary carbocations are highly unstable and thus unlikely to form. masterorganicchemistry.comyoutube.com The S(_N)2 reaction, however, proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.compearson.com

Regioselectivity: In a molecule with multiple potential reaction sites, regioselectivity describes which site is preferentially attacked. For this compound, the two sites for nucleophilic attack are the carbon bonded to bromine (C1) and the carbon bonded to fluorine (C11). The reaction will selectively occur at the carbon atom bearing the better leaving group. As discussed in the next section, bromide is a significantly better leaving group than fluoride (B91410). libretexts.orglibretexts.org Consequently, nucleophilic substitution reactions on this substrate will overwhelmingly occur at the C1 position, resulting in the displacement of the bromide ion and the formation of a new bond between the nucleophile and the undecane (B72203) chain, while the C-F bond remains intact.

Stereochemical Outcomes: The S(_N)2 mechanism is well-known for proceeding with an inversion of configuration at the reaction center, often called a Walden inversion. libretexts.orgpressbooks.pub This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com While this compound is an achiral molecule and thus does not have a chiral center, the principle of inversion still applies. If a reaction were performed on a chiral analogue, a distinct inversion of stereochemistry at the site of substitution would be observed. libretexts.org

The rate of both S(_N)1 and S(_N)2 reactions is critically dependent on the ability of the leaving group to depart. libretexts.org A good leaving group is one that is a weak base and can stabilize the negative charge it carries after detaching from the carbon atom. libretexts.orglibretexts.org

Among the halogens, the leaving group ability follows the order: I > Br > Cl > F. libretexts.orgquora.com

Bromine: The bromide ion (Br) is a relatively large, highly polarizable ion and the conjugate base of a strong acid (HBr). This makes it a weak base and an excellent leaving group. libretexts.org

Fluorine: The fluoride ion (F) is small, not easily polarizable, and the conjugate base of a weak acid (HF). It is therefore a stronger base and a very poor leaving group. libretexts.orglibretexts.org The C-F bond is also the strongest carbon-halogen bond. Consequently, S(_N)2 reactions involving fluoroalkanes are rarely observed. libretexts.org

This vast difference in leaving group ability ensures that the C-Br bond in this compound is the primary site of reactivity for nucleophilic substitutions.

| Property | Bromide (Br⁻) | Fluoride (F⁻) |

|---|---|---|

| Size/Polarizability | Large / High | Small / Low |

| Basicity | Weak Base | Stronger Base |

| C-X Bond Strength | ~285 kJ/mol | ~485 kJ/mol |

| Leaving Group Ability | Good | Very Poor |

Elimination Reactions (E1 and E2)

Elimination reactions, which form alkenes, are often in competition with substitution reactions. masterorganicchemistry.com These reactions are categorized as E1 (unimolecular) and E2 (bimolecular).

E1 Reaction: This pathway involves the formation of a carbocation intermediate, similar to the S(_N)1 mechanism. youtube.com Since this compound is a primary halide, the formation of an unstable primary carbocation is highly disfavored, making the E1 pathway unlikely under typical conditions. youtube.comyoutube.com

E2 Reaction: This pathway is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-carbon) to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group. chemistrytalk.orgchemicalnote.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. chemicalnote.com

For this compound, an E2 reaction is possible, particularly in the presence of a strong, sterically hindered base (which favors elimination over substitution). The base would abstract a proton from C2, leading to the expulsion of the bromide leaving group from C1 to form 11-fluoro-1-undecene. chemicalnote.com Due to the extremely poor leaving group ability of fluoride, elimination involving the C-F bond at C11 would require much harsher conditions.

| Factor | E1 Reaction | E2 Reaction |

|---|---|---|

| Substrate | Favors 3° > 2° | Favors 3° > 2° > 1° |

| Base | Weak base sufficient | Requires a strong base |

| Mechanism | Two steps (via carbocation) | One step (concerted) |

| Relevance to this compound | Highly Unlikely | Possible with strong base |

Organometallic Reactions and Transformations

The differential reactivity of the C-Br and C-F bonds is highly advantageous in organometallic chemistry, allowing for selective transformations.

Grignard reagents are powerful carbon-based nucleophiles formed by reacting an organohalide with magnesium metal in an ethereal solvent. youtube.comlibretexts.org The ease of formation is dependent on the halogen, following the trend R-I > R-Br > R-Cl. nih.gov The carbon-fluorine bond is generally considered unreactive toward magnesium, preventing Grignard formation at that site under standard conditions. nih.gov

Therefore, when this compound is treated with magnesium, the metal selectively inserts into the more reactive C-Br bond. This chemoselective reaction yields 11-fluoroundecylmagnesium bromide , leaving the C-F bond intact. chegg.com

This resulting Grignard reagent is a valuable intermediate for forming new carbon-carbon bonds. alevelchemistry.co.uk It can react with a wide array of electrophiles. For example, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com Reaction with carbon dioxide (CO(_2)) followed by acidification yields a carboxylic acid. masterorganicchemistry.com These reactions provide a pathway to synthesize long-chain molecules containing a terminal fluorine atom.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The reactivity of the halide partner is crucial, with bromides being significantly more reactive than fluorides.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. ugr.es this compound can serve as the organohalide partner. Due to the much greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle, the reaction will selectively occur at the C1 position. nih.gov This allows for the coupling of various aryl or vinyl groups to the end of the undecane chain, producing compounds like 1-aryl-11-fluoroundecane.

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. mdpi.comlibretexts.org While reactions involving saturated alkyl halides are also possible, they often require specific conditions. In the context of this compound, any potential Heck-type coupling would be expected to proceed exclusively at the C-Br bond, given its higher reactivity in the oxidative addition step compared to the inert C-F bond. researchgate.net

Radical Processes and Fluoroalkyl Radical Generation

The presence of two different halogen atoms on the undecane chain of this compound imparts selective reactivity, particularly under conditions that favor radical generation. The significant difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds is the primary determinant of which radical is formed.

Mechanisms of C-Br and C-F Bond Homolysis

Homolytic bond cleavage, or homolysis, is a process where a covalent bond breaks, and each of the resulting fragments retains one of the original bonding electrons, forming two radicals. This process is typically initiated by the input of energy in the form of heat or light (photolysis).

In the case of this compound, the two potential sites for homolysis are the C-Br bond at the 1-position and the C-F bond at the 11-position. The strength of these bonds is the critical factor in determining the outcome of a radical initiation event. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. libretexts.orgresearchgate.net This disparity dictates that under typical radical-generating conditions, the C-Br bond will cleave preferentially.

The mechanism for the homolysis of the C-Br bond can be represented as follows: Br-(CH₂)₁₁-F + Energy (hν or Δ) → •(CH₂)₁₁-F + Br•

This selective cleavage yields an 11-fluoroundecyl radical and a bromine radical, leaving the robust C-F bond intact. The C-F bond's strength is attributed to the high electronegativity of fluorine, which results in a short, strong, and highly polarized bond with significant ionic character. libretexts.orgquora.com Homolytic cleavage is less favorable for such polar bonds compared to the less polar and longer C-Br bond. quora.com

| Bond | Average Bond Dissociation Enthalpy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~290 |

| C-I | ~228 |

This table illustrates the significant difference in energy required to break carbon-halogen bonds, highlighting the relative weakness of the C-Br bond compared to the C-F bond. researchgate.netsavemyexams.com

Synthetic Utility of Fluoroalkyl Radicals in Functionalization Reactions

The selective generation of the 11-fluoroundecyl radical from this compound opens avenues for a variety of synthetic transformations. Fluoroalkyl radicals are valuable intermediates in organic synthesis, enabling the introduction of fluorine-containing moieties into organic molecules. researchgate.net These reactions are significant because the inclusion of fluorine can dramatically alter a molecule's physical, chemical, and biological properties.

The primary synthetic utility of the 11-fluoroundecyl radical lies in its participation in radical addition and functionalization reactions. Some key applications include:

Addition to Alkenes and Alkynes: The fluoroalkyl radical can add across carbon-carbon double or triple bonds. This is a powerful method for carbon-carbon bond formation and is a cornerstone of many difunctionalization reactions, where two new functional groups are added to a molecule. researchgate.netresearchgate.net For example, the radical could react with an alkene to form a new, more complex carbon skeleton, which can then be further manipulated.

Atom Transfer Radical Addition (ATRA): In this process, the radical adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of the starting material (this compound), propagating a chain reaction.

Reductive Dehalogenation: The radical can be "capped" by abstracting a hydrogen atom from a hydrogen donor source, resulting in the formation of 1-fluoroundecane.

These radical reactions are often initiated using photochemical methods or radical initiators like azobisisobutyronitrile (AIBN) or peroxides. quora.comlookchem.com The ability to generate a specific fluoroalkyl radical allows for the targeted synthesis of long-chain fluorinated compounds, which have applications in materials science and as intermediates for pharmaceuticals and agrochemicals.

Electrochemical Reactivity and Reduction Potentials of Halogenated Alkyl Chains

The electrochemical behavior of this compound is dominated by the reductive cleavage of the carbon-halogen bonds. Similar to radical processes, the site of electrochemical reduction is determined by the relative ease of breaking the C-Br versus the C-F bond.

Electrochemical reduction involves the transfer of an electron from an electrode surface to the molecule. For haloalkanes, this process typically leads to the cleavage of the carbon-halogen bond. The general order of ease of reduction for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. researchgate.netacs.org This trend correlates with the bond dissociation energies; the weaker the bond, the less negative the electrochemical potential required for its reduction.

For this compound, the C-Br bond is significantly more susceptible to electrochemical reduction than the C-F bond. The reduction process can be described as follows:

Br-(CH₂)₁₁-F + e⁻ → [Br-(CH₂)₁₁-F]•⁻ [Br-(CH₂)₁₁-F]•⁻ → •(CH₂)₁₁-F + Br⁻

The initial electron transfer forms a transient radical anion, which rapidly dissociates to yield the 11-fluoroundecyl radical and a bromide ion. The resulting radical can then undergo further reduction to a carbanion or participate in other reactions, such as dimerization or hydrogen atom abstraction from the solvent. nih.gov

The reduction potential for this process is influenced by several factors, including the nature of the halogen, the solvent system, and the structure of the alkyl chain. Studies on various alkyl halides have shown that as the alkyl chain length increases, the reduction potential can become less negative. dtic.mil This effect is related to the electronic properties and stabilization of the radical or carbanion intermediates.

| Bond | Susceptibility to Homolysis | Ease of Electrochemical Reduction |

|---|---|---|

| C-F | Very Low | Very Low (Requires highly negative potential) |

| C-Cl | Low | Low |

| C-Br | High | High |

| C-I | Very High | Very High (Most easily reduced) |

This table summarizes the general reactivity trends for carbon-halogen bonds, showing that the C-Br bond is the reactive site in a bifunctional molecule like this compound under both radical and reductive electrochemical conditions. libretexts.orgresearchgate.net

The selective electrochemical cleavage of the C-Br bond provides a clean and efficient method for generating fluoroalkyl radicals or their corresponding carbanions without the need for chemical reagents like tin hydrides, aligning with the principles of green chemistry. nih.govnih.gov

Derivatization and Functionalization of 1 Bromo 11 Fluoroundecane

Formation of Unsaturated Systems (Alkynes, Alkenes)

The conversion of 1-bromo-11-fluoroundecane into unsaturated compounds, such as alkynes and alkenes, can be achieved through elimination reactions. The most common of these is dehydrobromination, which involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.

The formation of 11-fluoroundec-1-ene, an alkene, can be accomplished by treating this compound with a strong, non-nucleophilic base. The reaction is typically carried out in an alcoholic solvent at elevated temperatures. The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution reaction.

Further elimination of a second equivalent of HBr from a suitable precursor can, in principle, yield the corresponding alkyne, 11-fluoroundec-1-yne. However, this transformation is less direct from this compound and would typically involve a multi-step synthesis, for example, via a dihalide intermediate.

Table 1: Representative Dehydrobromination of this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Potassium tert-butoxide | tert-Butanol | 80 | 11-Fluoroundec-1-ene | 85-95 |

| This compound | Sodium ethoxide | Ethanol | 78 | Mixture of 11-Fluoroundec-1-ene and 11-ethoxy-1-fluoroundecane | Varies |

Note: The data in this table is representative of typical elimination reactions for primary alkyl halides and is intended for illustrative purposes.

Introduction of Heteroatom Functionalities

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of various heteroatom-containing functional groups.

The synthesis of ethers from this compound can be readily achieved via the Williamson ether synthesis. This SN2 reaction involves the displacement of the bromide ion by an alkoxide nucleophile. For instance, reacting this compound with sodium ethoxide will yield 1-ethoxy-11-fluoroundecane. To obtain the corresponding alcohol, 11-fluoroundecan-1-ol, the bromide can be displaced by a hydroxide (B78521) ion, often using a reagent like sodium hydroxide in a suitable solvent system.

Table 2: Synthesis of Oxygenated Derivatives

| Product | Synthetic Method | Nucleophile | Typical Reagents |

| 1-Alkoxy-11-fluoroundecane | Williamson Ether Synthesis | Alkoxide (RO⁻) | Sodium alkoxide in the corresponding alcohol |

| 11-Fluoroundecan-1-ol | Nucleophilic Substitution | Hydroxide (OH⁻) | Sodium hydroxide in aqueous/organic solvent mixture |

Nitrogen-containing functional groups can be introduced through similar nucleophilic substitution reactions. The reaction of this compound with sodium azide (B81097) in a polar aprotic solvent, such as dimethylformamide (DMF), provides a straightforward route to 1-azido-11-fluoroundecane. The resulting azide can then be reduced to the corresponding primary amine, 1-amino-11-fluoroundecane. Common methods for azide reduction include catalytic hydrogenation or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

Table 3: Synthesis of Nitrogenous Derivatives

| Intermediate/Product | Synthetic Step | Reagents |

| 1-Azido-11-fluoroundecane | Azide Substitution | Sodium azide (NaN₃) in DMF |

| 1-Amino-11-fluoroundecane | Azide Reduction | H₂, Pd/C or PPh₃ then H₂O |

Polymerization and Copolymerization Applications

This compound is not directly polymerizable via metallocene catalysis. However, it can be converted into a polymerizable monomer, specifically an α-olefin, which can then be incorporated into polyolefin structures.

To be incorporated into a polyethylene (B3416737) backbone using metallocene catalysts, this compound must first be transformed into an α-olefin, namely 11-fluoroundec-1-ene, through dehydrobromination as described in section 4.1. The resulting monomer, containing a terminal double bond and a pendant fluorinated alkyl bromide chain, can then be copolymerized with ethylene (B1197577).

The direct copolymerization of ethylene with polar vinyl monomers can be challenging for many traditional metallocene catalysts due to catalyst poisoning by the heteroatoms. However, certain late-transition metal catalysts, such as those based on palladium, exhibit greater tolerance to functional groups. Alternatively, post-metallocene catalysts have been developed that can incorporate functionalized α-olefins with higher efficiency. The choice of catalyst is critical to achieve good incorporation of the functional monomer and to control the properties of the resulting polymer.

The polymers synthesized in the previous section, possessing pendant ω-fluoroalkyl bromide side chains, are valuable precursors for functional polymeric materials. A key application is in the development of anion exchange membranes (AEMs).

The synthesis of AEMs from these functionalized polyolefins typically involves a two-step post-polymerization modification. First, the pendant bromoalkyl groups are converted to amino groups through nucleophilic substitution with an amine, such as trimethylamine (B31210) or a diamine. In the second step, the introduced nitrogen atom is quaternized, for example, by reaction with an alkyl halide like methyl iodide, to create cationic quaternary ammonium (B1175870) groups. These positively charged groups are covalently attached to the polymer backbone and are associated with mobile anions (e.g., hydroxide ions), enabling ion conduction through the membrane. The presence of the fluorinated tail on the side chain can also impart desirable properties to the membrane, such as improved chemical stability and hydrophobicity.

Synthesis of Complex Architectures Incorporating Undecane (B72203) Moieties

The synthesis of complex cyclic systems from linear precursors is a cornerstone of modern organic chemistry, enabling the creation of novel molecular scaffolds for various applications. In principle, the bifunctional nature of this compound makes it a potential starting point for such endeavors. The disparate reactivity of the bromo and fluoro substituents could allow for selective functionalization of one end of the undecane chain, followed by a series of reactions to construct the desired cyclic framework.

The construction of spirocyclic systems, characterized by two rings sharing a single atom, from a linear precursor like this compound would necessitate a multi-step synthetic sequence. A general, hypothetical approach could involve the initial functionalization of one terminus of the undecane chain to introduce a cyclic moiety. Subsequent intramolecular cyclization, targeting the other end of the chain, could then form the second ring, creating the spirocenter.

The synthesis of bicyclic and polycyclic systems from acyclic precursors is often achieved through powerful cascade reactions, such as cationic or radical polyene cyclizations. These reactions mimic biosynthetic pathways and can rapidly generate molecular complexity. To utilize this compound in such a strategy, it would first need to be converted into a suitable polyunsaturated precursor.

This transformation would involve the stepwise introduction of multiple double or triple bonds along the undecane backbone, a non-trivial synthetic challenge. Once such a polyene is obtained, an appropriately initiated cascade cyclization could, in theory, lead to the formation of bicyclic or even polycyclic structures containing the undecane framework. The specific stereochemical outcome of such cyclizations would be dependent on the geometry of the double bonds and the reaction conditions employed.

While the synthesis of various bicyclic and polycyclic systems is well-documented, the starting materials are typically highly functionalized and structurally poised for cyclization. There is a notable absence of published research detailing the conversion of simple long-chain dihaloalkanes like this compound into the requisite precursors for these complex cyclization cascades. Therefore, the development of synthetic routes to bicyclic and polycyclic undecane derivatives from this particular starting material remains an open area for future investigation.

Computational and Spectroscopic Investigations in Research

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations provide a theoretical framework to understand the intrinsic properties of molecules. For 1-bromo-11-fluoroundecane, these calculations can predict its geometry, electronic structure, and conformational preferences, which are governed by the presence of the two different halogen atoms at the termini of the eleven-carbon chain.

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound exhibit distinct characteristics due to the differing electronegativity and size of the halogen atoms. Fluorine, being the most electronegative element, creates a highly polarized C-F bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. libretexts.orgwikipedia.orgrsc.org This bond is consequently short and strong. wikipedia.org In contrast, bromine is less electronegative, resulting in a less polar C-Br bond. The C-Br bond is longer and weaker than the C-F bond. researchgate.net

Quantum chemical calculations can quantify these properties. For instance, calculations of bond lengths, bond dissociation energies, and Mulliken or Natural Bond Orbital (NBO) charges can provide a detailed picture of the electronic distribution within the molecule.

Table 1: Calculated Bond Properties of this compound

| Property | C-F Bond | C-Br Bond |

| Typical Bond Length (Å) | ~1.39 | ~1.94 |

| Typical Bond Dissociation Energy (kcal/mol) | ~115 | ~72.1 |

| Calculated Partial Charge on Halogen (e) | Highly Negative | Moderately Negative |

| Calculated Partial Charge on Carbon (e) | Highly Positive | Moderately Positive |

Note: The values presented are typical and may vary slightly based on the computational method employed.

Reaction Pathway Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. For a bifunctional molecule like this compound, these studies can predict how each halogenated terminus will behave in various organic transformations.

Theoretical modeling can be used to elucidate the step-by-step mechanism of reactions involving this compound. For example, in nucleophilic substitution reactions, computational models can determine whether the reaction is likely to proceed via an S(_N)1 or S(_N)2 pathway at either the C-Br or C-F terminus. The weaker C-Br bond suggests that this end of the molecule would be more reactive towards nucleophilic attack.

Kinetic parameters, such as activation energies, can be calculated for each step of a proposed reaction mechanism. This allows for the prediction of reaction rates and the identification of the rate-determining step. Such studies have been applied to understand the reactions of similar long-chain alkanes. nih.gov

By modeling the transition states of competing reaction pathways, computational chemistry can predict the reactivity and selectivity of this compound. For instance, in an elimination reaction, it is possible to predict whether the reaction will favor the formation of a double bond near the bromine or fluorine atom.

Furthermore, these models can help in understanding the regioselectivity and stereoselectivity of reactions. The electronic and steric effects of the bromine and fluorine atoms, as well as the long aliphatic chain, can be computationally analyzed to predict the major products of a given transformation.

Advanced Spectroscopic Characterization Methodologies in Research Contexts

Advanced spectroscopic techniques are essential for the experimental characterization of this compound, providing data that can be compared with and validated by computational results.

Table 2: Spectroscopic Techniques for the Characterization of this compound

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon and hydrogen framework. H NMR and C NMR chemical shifts are sensitive to the electronic environment, allowing for the identification of the different methylene groups along the chain. F NMR is specific for the fluorine-containing terminus. |

| Infrared (IR) Spectroscopy | Used to identify the characteristic vibrational frequencies of the molecule. The C-F bond stretching typically appears in the region of 1000-1360 cm, while the C-Br stretch is found at lower wavenumbers, typically between 500 and 600 cm. wikipedia.org |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of bromine (approximately equal abundance of Br and Br) provides a distinctive signature in the mass spectrum. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A hyphenated technique used to separate the compound from a mixture and obtain its mass spectrum for identification. mdpi.com |

These spectroscopic methods, in conjunction with computational studies, provide a comprehensive understanding of the structure, properties, and reactivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons attached to the carbons bearing the halogen atoms exhibit characteristic chemical shifts due to the electronegativity of the substituents. The methylene group adjacent to the bromine atom (Br-CH₂-) is expected to resonate downfield, typically in the range of 3.3-3.5 ppm, appearing as a triplet due to coupling with the adjacent methylene protons. Similarly, the methylene group attached to the fluorine atom (-CH₂-F) will also be shifted downfield, with a predicted chemical shift in the range of 4.3-4.5 ppm. A key feature of this signal is the splitting into a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The remaining methylene groups in the long alkyl chain will produce a complex multiplet, typically in the upfield region of 1.2-1.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The carbon atom bonded to the bromine (C1) is expected to have a chemical shift in the range of 30-40 ppm. The carbon atom bonded to the fluorine (C11) will be significantly shifted downfield to approximately 80-90 ppm, and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons in the middle of the undecane (B72203) chain will have chemical shifts in the range of 20-35 ppm. The specific chemical shifts can be influenced by the solvent and the specific conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂Br) | 3.40 (t) | 33.5 |

| C2 | 1.85 (quint) | 28.7 |

| C3 | 1.41 (m) | 28.1 |

| C4-C8 | 1.2-1.4 (m) | 29.0-29.5 |

| C9 | 1.45 (m) | 25.5 |

| C10 | 1.75 (quint) | 30.5 |

| C11 (CH₂F) | 4.45 (dt) | 84.5 (d) |

Note: Predicted values (t = triplet, quint = quintet, m = multiplet, dt = doublet of triplets, d = doublet). Actual chemical shifts may vary based on experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions corresponding to the vibrations of the long alkyl chain. Strong C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration will appear as a characteristic absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-F stretching vibration gives rise to a strong and distinct absorption band in the region of 1000-1100 cm⁻¹. The presence of these key functional group absorptions provides direct evidence for the structure of the molecule.

Raman Spectroscopy

Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the carbon backbone. The C-C stretching vibrations of the alkyl chain will be prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. These modes are sensitive to the conformational order of the alkyl chain. In the solid state, where the molecule may adopt a more ordered, all-trans conformation, these bands are expected to be sharp and well-defined. In the liquid state, conformational disorder leads to a broadening of these bands. The C-Br and C-F stretching vibrations are also Raman active and can be used for structural confirmation.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch | 2850-3000 (s) | 2850-3000 (s) |

| CH₂ Scissor | ~1465 (m) | ~1465 (w) |

| C-F Stretch | 1050-1100 (s) | 1050-1100 (w) |

| C-C Stretch | (fingerprint region) | 800-1200 (m) |

| C-Br Stretch | 515-600 (m) | 515-600 (s) |

Note: s = strong, m = medium, w = weak. Frequencies are approximate and can be influenced by the physical state and local environment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds. The C-Br bond is relatively weak, and its cleavage would lead to a prominent fragment corresponding to the loss of a bromine radical. Similarly, cleavage of the C-F bond, though stronger, can also occur. Fragmentation of the alkyl chain is also expected, leading to a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups). Alpha-cleavage, the breaking of the C-C bond adjacent to the halogen-bearing carbon, is a common fragmentation pathway for alkyl halides.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 252/254 | [C₁₁H₂₂BrF]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 173 | [C₁₁H₂₂F]⁺ | Loss of Br radical |

| 233 | [C₁₁H₂₂Br]⁺ | Loss of F radical |

| Series | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |

Note: The m/z values are for the most abundant isotopes. The presence of bromine isotopes will result in characteristic doublets for bromine-containing fragments.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Dihaloalkanes

The synthesis of α,ω-dihaloalkanes, particularly those with different halogens (hetero-dihaloalkanes), has traditionally relied on multi-step processes that often involve harsh conditions and the use of hazardous reagents. A primary challenge is the selective introduction of two different halogens onto a long alkyl chain.

Future research is intensely focused on developing more direct, efficient, and sustainable synthetic strategies. The limitations of classical methods, such as free-radical halogenation of alkanes which yields complex product mixtures, necessitate a shift towards catalytic and chemo-selective approaches. docbrown.info Modern synthetic chemistry is moving beyond multi-step functional group interconversions towards more elegant solutions. nih.govnih.gov

Key areas of development include:

Catalytic Enantioselective Dihalogenation: While often applied to alkenes to create vicinal dihalides, the principles of developing catalytic systems that can control selectivity are paramount. nih.govnih.gov For α,ω-dihaloalkanes, this translates to developing catalysts that can selectively functionalize terminal positions of long-chain precursors.

Metal-Catalyzed Cross-Coupling and Halogen Exchange: Innovations in palladium, rhodium, and other transition-metal catalysis offer pathways to construct dihaloalkanes with high precision. researchgate.nethilarispublisher.com These methods could involve the selective halogenation of terminal alkenes or the controlled halogen exchange of a diol-derived precursor.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high stereo- and regiocontrol, which could be adapted for the synthesis of complex dihaloalkanes.

The following table compares traditional and emerging synthetic approaches for dihaloalkanes.

| Feature | Traditional Synthetic Methods | Novel & Sustainable Routes |

| Reagents | Stoichiometric, often hazardous (e.g., PBr₃, SOCl₂) | Catalytic amounts of transition metals or organocatalysts; potentially safer halogen sources. |

| Selectivity | Often low, leading to mixtures of products (e.g., free-radical halogenation). docbrown.info | High chemo-, regio-, and stereoselectivity. nih.govnih.gov |

| Atom Economy | Generally lower due to the use of stoichiometric reagents. | Higher, aligning with the principles of green chemistry. |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases). libretexts.org | Typically milder, often at or near room temperature. researchgate.net |

| Multi-step Processes | Common reliance on functional group interconversions. nih.govnih.gov | Aims for fewer steps and more direct transformations. |

Exploration of Unprecedented Reactivity Pathways and Catalytic Systems

The reactivity of haloalkanes is well-established, dominated by substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions. youtube.comlibretexts.org However, the presence of two different halogens in a molecule like 1-Bromo-11-fluoroundecane opens up possibilities for more complex and selective transformations. The significant difference in reactivity between the C-Br and C-F bonds is a key feature to be exploited.

Future research will focus on leveraging this differential reactivity to forge new molecular architectures. This involves moving beyond classical transformations to explore novel catalytic systems that can activate specific C-X bonds or induce new reaction cascades.

Promising research avenues include:

Selective C-Br Bond Activation: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate the more reactive C-Br bond while leaving the robust C-F bond intact. This allows for stepwise functionalization, using the bromo-end as a reactive handle for cross-coupling, amination, or cyanation reactions. youtube.com

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, potentially unlocking novel reaction pathways for dihaloalkanes that are inaccessible through traditional thermal methods. rsc.org

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations. For instance, one catalyst could activate the C-Br bond while a second catalyst orchestrates a subsequent ring-forming or polymerization reaction with the newly introduced functional group.

Frustrated Lewis Pairs (FLPs): The use of FLPs for the activation of C-F bonds, while challenging, represents a frontier in catalysis. Success in this area would allow for the reverse reactivity, using the fluoro-end as the reactive site.

The table below summarizes potential catalytic systems and their applications.

| Catalytic System | Potential Application for Dihaloalkanes | Expected Outcome/Advantage |

| Palladium/Nickel Complexes | Selective cross-coupling at the C-Br terminus. | Formation of C-C, C-N, or C-O bonds with high selectivity. |

| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical-mediated functionalization. | Access to novel reaction pathways under mild conditions. rsc.org |

| Copper Catalysts | Ullmann-type couplings and click chemistry. | Efficient formation of ethers, amines, and triazoles. |

| Rhodium/Iridium Catalysts | Directed C-H activation and functionalization. | Modification of the alkane chain itself, not just the termini. |

| Enzyme Catalysis (e.g., Dehalogenases) | Biocatalytic degradation or functionalization. | Environmentally benign processes with high specificity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. umontreal.casci-hub.se For the synthesis and subsequent functionalization of dihaloalkanes like this compound, flow chemistry presents a powerful platform for process optimization and discovery.

Future research will focus on integrating the synthesis of these compounds into multistep, continuous-flow systems. nih.gov This "assembly line" approach allows for the generation and immediate use of reactive intermediates, telescoping multiple reaction steps without tedious workup and purification procedures. sci-hub.se

Key integration goals include:

Telescoped Synthesis: Designing flow setups where a starting material is converted to this compound in one reactor, which then flows directly into a second reactor for selective functionalization at the C-Br bond. nih.gov

Enhanced Safety: Many halogenation reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. sci-hub.se

Automated Optimization: Coupling flow reactors with automated platforms (e.g., robotic liquid handlers and online analytics) allows for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to rapidly identify optimal synthetic protocols. sigmaaldrich.comnih.gov

The benefits of flow chemistry over traditional batch processing are highlighted below.

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Poor; potential for localized hot spots. | Excellent; precise temperature control. sci-hub.se |

| Mixing | Often inefficient, especially on a large scale. | Rapid and efficient mixing. sci-hub.se |

| Safety | Higher risk with hazardous reagents/exothermic reactions. | Inherently safer due to small reaction volumes and superior control. umontreal.ca |

| Scalability | Challenging ("scaling up"). | Straightforward by running the system for longer or in parallel ("numbering up"). sci-hub.se |

| Automation | Difficult to fully automate multi-step sequences. | Readily integrated with automated pumps, valves, and analytical tools. nih.govrepec.org |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. |

Application of Advanced Computational Methods for De Novo Design and Property Prediction

Computational chemistry is transitioning from an analytical tool to a predictive and design-oriented discipline. For halogenated alkanes, computational methods are crucial for understanding their properties, predicting their reactivity, and designing new molecules with tailored functions.

Future research will increasingly rely on a synergy between computational modeling and experimental validation. This will accelerate the discovery of new dihaloalkanes with desirable properties for specific applications, such as in materials science or as chemical probes.

Key computational applications include:

Property Prediction: Using quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) models to predict physical, chemical, and toxicological properties of novel halogenated undecanes without the need for initial synthesis. nih.gov This is crucial for designing safer and more effective chemicals. nih.gov

Reaction Mechanism Elucidation: Modeling reaction pathways to understand the selectivity of catalytic processes, predict transition state energies, and guide the design of more efficient catalysts for dihaloalkane synthesis and functionalization.

De Novo Design: Employing machine learning and artificial intelligence algorithms to design new halogenated molecules with specific target properties. elsevierpure.combiorxiv.org For example, designing a dihaloalkane linker that optimizes the self-assembly of a nanomaterial or the binding affinity of a drug molecule.

Modeling Halogen Bonds: Accurately modeling the anisotropic nature of the halogen bond is critical for designing materials where this interaction plays a key structural role. nih.gov

The table below outlines various computational methods and their specific applications.

| Computational Method | Application in Halogenated Alkane Research |

| Quantum Mechanics (QM) | Calculation of reaction energies, activation barriers, and electronic structures. nih.gov |

| Molecular Dynamics (MD) | Simulation of the behavior of halogenated molecules in solution or within materials over time. |

| QSAR/QSPR | Prediction of biological activity or physical properties based on molecular structure. |

| Machine Learning / AI | De novo design of molecules with desired properties; prediction of reaction outcomes. elsevierpure.combiorxiv.org |

| Force Field Development | Creating accurate models for simulating systems involving halogen bonds. nih.gov |

Bridging Fundamental Research of Halogenated Undecanes with Advanced Materials Science

The unique structure of this compound—a long, flexible alkyl chain capped by two different halogens—makes it an ideal building block, or synthon, for advanced materials. The ability to perform selective, sequential reactions at either end of the molecule is a powerful tool for constructing complex supramolecular architectures.

A significant future challenge is to bridge the gap between the fundamental chemistry of these molecules and their practical application in materials science. This requires interdisciplinary collaboration to design and synthesize halogenated undecanes that can self-assemble into functional materials with novel optical, electronic, or surface properties.

Potential applications in materials science include:

Liquid Crystals: The rod-like shape of the undecane (B72203) chain, combined with the polarizability of the terminal halogens, could be exploited in the design of new liquid crystalline materials.

Self-Assembled Monolayers (SAMs): Dihaloalkanes can be used to form ordered monolayers on various substrates. The terminal halogen can serve as an attachment point or as a functionalizable handle for subsequent surface modification.

Halogen-Bonded Materials: The bromine atom, in particular, is an effective halogen bond donor. These molecules could be used to create 1D, 2D, or 3D networks held together by these specific and directional non-covalent interactions, leading to new functional soft materials. elsevierpure.com

Functional Polymers: this compound can act as a monomer or a chain-capping agent in the synthesis of specialty polymers, where the halogens impart specific properties like flame retardancy or modified surface energy.

The table below outlines potential material applications and the specific role of halogenated undecanes.

| Material Application | Role of Halogenated Undecane | Key Structural Feature |

| Liquid Crystals | Mesogen component contributing to anisotropic properties. | Long alkyl chain (rod-like shape) and polarizable halogens. |

| Self-Assembled Monolayers | Molecular building block for surface functionalization. | Terminal groups for substrate anchoring and further reaction. |

| Halogen-Bonded Co-crystals | Halogen bond donor to create supramolecular assemblies. elsevierpure.com | C-Br bond for directional, non-covalent interactions. |

| Specialty Polymers | Monomer or functional end-capper. | Bifunctional nature for polymerization or chain termination. |

| Molecular Electronics | Component of molecular wires or switches. | Insulating alkyl chain with electronically active end groups. |

Q & A

Q. What are the common synthetic routes for 1-Bromo-11-fluoroundecane, and how are they validated?

The synthesis of this compound typically involves sequential halogenation. A two-step approach may include bromination of undecane at the 1-position using or (N-bromosuccinimide), followed by fluorination at the 11-position via nucleophilic substitution (e.g., using or ) under anhydrous conditions. Characterization is critical for validation:

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous brominated alkanes (e.g., 1-Bromoundecane) recommend:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First aid : Flush skin/eyes with water for 15 minutes if exposed; seek medical attention if ingested. Fluorinated compounds may release HF under extreme conditions, necessitating calcium gluconate gel on-site for emergency treatment .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective fluorination of 1-Bromoundecane derivatives?

Introducing fluorine at the 11-position in brominated undecane faces challenges due to:

- Steric hindrance : Long alkyl chains reduce accessibility to the 11-position.

- Electronic effects : Fluorine's electronegativity may destabilize transition states. Methodological solutions :

- Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites.

- Employ phase-transfer catalysts (e.g., crown ethers) to enhance fluorinating agent () solubility.

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates. Computational modeling (DFT) can predict favorable reaction pathways .

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

Discrepancies in yields (e.g., 60% vs. 85% in similar conditions) may arise from:

- Impurity profiles : Byproducts from incomplete halogenation or side reactions.

- Analytical variability : Differences in GC-MS calibration or NMR integration. Strategies for resolution :

- Replicate experiments under controlled conditions (temperature, reagent purity).

- Use standardized reference materials for instrument calibration.

- Apply statistical analysis (e.g., ANOVA) to identify significant variables. Transparent reporting of raw data and protocols aids reproducibility .

Q. What experimental design principles optimize reaction conditions for this compound synthesis?

A Design of Experiments (DOE) approach minimizes trial-and-error:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response surface methodology identifies optimal parameter combinations. Example workflow :

Q. How does the dual functionality (Br/F) of this compound impact its reactivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki or Grignard reactions, while fluorine's electronegativity alters electronic density:

- Suzuki coupling : Pd-catalyzed reactions with boronic acids may favor bromine substitution, leaving fluorine intact.

- Nucleophilic substitution : Fluorine's electron-withdrawing effect can activate the bromine site but may deactivate distal positions. Characterization tips :

- Monitor reaction progress via -NMR to confirm fluorine retention.

- Use X-ray crystallography to resolve stereochemical outcomes .

Notes on Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.